Product packaging for Bromo(bromomethoxy)methane(Cat. No.:CAS No. 4497-29-4)

Bromo(bromomethoxy)methane

Cat. No.: B1626552
CAS No.: 4497-29-4
M. Wt: 203.86 g/mol
InChI Key: CVDGHGWEHQIJTE-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Alkanes as Synthetic Intermediates

Halogenated alkanes are organic compounds in which one or more hydrogen atoms of an alkane have been replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). alfa-chemistry.com This substitution dramatically alters the chemical nature of the parent alkane, transforming a relatively inert hydrocarbon into a reactive species. The carbon-halogen bond is polarized, with the carbon atom being electrophilic and the halogen atom acting as a nucleophile. msu.edu This polarity is a key determinant of their reactivity.

The synthesis of haloalkanes is commonly achieved through free radical halogenation or electrophilic substitution reactions. These methods allow for the controlled introduction of halogen atoms, yielding mono- or poly-substituted alkanes. Halogenated alkanes are pivotal intermediates in the synthesis of a wide array of chemicals, including pharmaceuticals, agrochemicals, and polymers. msu.edu Their ability to undergo nucleophilic substitution and elimination reactions makes them invaluable building blocks in organic synthesis. alfa-chemistry.commsu.edu

Significance of Bromoethers in Advanced Organic Chemistry

Bromoethers are a class of organic compounds characterized by the presence of a bromine atom and an ether linkage. This combination of functional groups confers unique reactivity, making them valuable reagents and intermediates in advanced organic synthesis. The bromine atom can act as a leaving group in nucleophilic substitution reactions or participate in radical reactions, while the ether group can influence the molecule's solubility and conformational properties.

In contemporary organic chemistry, bromoethers are employed in a variety of transformations. For instance, they can undergo cyclization reactions to form heterocyclic compounds, which are prevalent scaffolds in natural products and pharmaceuticals. researchgate.net The stereoselective formation of bromoethers from alkenes is a key step in the synthesis of complex molecules, such as in the conversion to epoxides. gbcramgarh.in

Overview of Brominated Methane (B114726) Derivatives in Chemical Transformations

Brominated methane derivatives, which are methane molecules where one or more hydrogen atoms are replaced by bromine, are of significant industrial and academic interest. researchgate.net The bromination of methane can be initiated thermally or photochemically and proceeds via a free radical chain mechanism. researchgate.netlibretexts.org This process can lead to a mixture of products, including bromomethane (B36050), dibromomethane (B42720), tribromomethane, and tetrabromomethane. libretexts.org

These brominated methanes serve as important C1 building blocks in various chemical transformations. google.com They are utilized in the synthesis of more complex molecules through coupling reactions and as precursors to other functional groups. google.com For example, brominated methanes can be catalytically converted to higher molecular weight hydrocarbons. google.com The study of the molecular structure and spectroscopic properties of bromomethanes provides fundamental insights into their reactivity and behavior. tandfonline.com

Bromo(bromomethoxy)methane: A Detailed Profile

This compound, also known as bis(bromomethyl) ether, is a specific bromoether with the chemical formula C₂H₄Br₂O. biosynth.comchemicalbook.com It is a dense liquid with a molecular weight of 203.86 g/mol . biosynth.comfluorochem.co.uk

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValueReference
IUPAC Name This compound sigmaaldrich.comsigmaaldrich.com
Synonyms Bis(bromomethyl) ether, Dibromomethyl ether chemicalbook.comarkpharmtech.com
CAS Number 4497-29-4 biosynth.comfluorochem.co.uksigmaaldrich.com
Molecular Formula C₂H₄Br₂O biosynth.comchemicalbook.com
Molecular Weight 203.86 g/mol biosynth.comfluorochem.co.uk
Physical State Liquid fluorochem.co.uksigmaaldrich.com
Melting Point -34 °C chemicalbook.comfluorochem.co.uk
Boiling Point 151-155 °C fluorochem.co.uk
Density 2.2013 g/cm³ chemicalbook.comfluorochem.co.uk
Purity Typically 95% or 98% sigmaaldrich.comsigmaaldrich.com

Synthesis and Reactions

The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of formaldehyde (B43269) with hydrogen bromide. manac-inc.co.jp It can also be prepared from diacetic acid oxybismethylene ester, bromomethyl acetate, and formaldehyde. chemicalbook.com

This compound is a reactive compound that participates in several types of chemical reactions. As a bromoether, it can undergo nucleophilic substitution reactions where the bromine atoms are displaced by nucleophiles. It is also used in the synthesis of other compounds; for instance, it has been used in the preparation of bis(4-bromo-2,5-dialkoxyphenyl)methane derivatives. sioc-journal.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4Br2O B1626552 Bromo(bromomethoxy)methane CAS No. 4497-29-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bromo(bromomethoxy)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Br2O/c3-1-5-2-4/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDGHGWEHQIJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(OCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40537840
Record name Bromo(bromomethoxy)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40537840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4497-29-4
Record name Bromo(bromomethoxy)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40537840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromo(bromomethoxy)methane
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Synthesis and Derivatization of Bromo Bromomethoxy Methane

Methodologies for Bromomethyl Ether Synthesis

The synthesis of bromomethyl ethers falls under the general category of halomethylation reactions. These methods provide routes to introduce a bromomethoxy group into various organic molecules.

General Principles of Halomethylation Reactions

Halomethylation reactions are fundamental transformations in organic chemistry that introduce a halomethyl group (-CH₂X, where X is a halogen) onto a substrate. researchgate.net The process is a variant of the Friedel-Crafts alkylation. tandfonline.comsynarchive.com Specifically, bromomethylation can be achieved on various substrates, including aromatic compounds, alcohols, and phenols. manac-inc.co.jp

The reaction mechanism typically involves an electrophilic attack on an aromatic ring or nucleophilic substitution on an alcohol. For aromatic compounds, the reaction often requires a Lewis acid catalyst to generate a potent electrophile from a source of formaldehyde (B43269) and a hydrogen halide. tandfonline.comgoogle.com Bromomethylated compounds are often more reactive and versatile as synthetic intermediates compared to their chlorinated counterparts. google.com However, the reagents used, such as halomethyl ethers, can be hazardous, necessitating careful handling. manac-inc.co.jpgoogle.com Research has focused on developing safer alternative reagents to mitigate these risks. tandfonline.com

Specific Approaches to Bromomethylation of Alcohols and Phenols

The conversion of alcohols and phenols to bromomethyl ethers is a key synthetic transformation. Several reagent systems have been developed for this purpose, offering high yields under specific conditions.

A common and efficient method for the ortho-bromomethylation of alcohols involves the use of paraformaldehyde, a polymer of formaldehyde, suspended in the alcohol, through which dried hydrogen bromide (HBr) gas is passed. manac-inc.co.jp This approach generally results in high yields of the corresponding bromomethyl ether (ROCH₂Br). manac-inc.co.jp A variation of this method uses a solution of HBr in glacial acetic acid added to a mixture of the aromatic compound and paraformaldehyde in acetic acid. This procedure is convenient as it avoids the use of gaseous reagents.

Thiols can also undergo bromomethylation using a similar system of paraformaldehyde and HBr in acetic acid, which advantageously minimizes the formation of highly toxic byproducts. rsc.org While effective for many alcohols, the bromomethylation of phenols requires caution, as the reaction can occur at the hydroxyl group rather than the aromatic ring. manac-inc.co.jp Lower molecular weight bromomethyl ethers produced by these methods are often volatile, can fume in humid air, and may decompose upon distillation at atmospheric pressure. manac-inc.co.jp

Substrate TypeReagentsKey Features
AlcoholsParaformaldehyde, HBr gasHigh yields of bromomethyl ether. manac-inc.co.jp
Aromatic CompoundsParaformaldehyde, HBr in Acetic AcidConvenient; avoids gaseous HBr.
ThiolsParaformaldehyde, HBr in Acetic AcidMinimizes toxic byproducts. rsc.org
PhenolsParaformaldehyde, HBrReaction occurs on the hydroxyl group. manac-inc.co.jp

Besides the paraformaldehyde and HBr system, other reagents are employed for bromomethylation. These alternatives can offer advantages in terms of reactivity, selectivity, or handling safety.

One notable reagent is N-bromosuccinimide (NBS), which is used for the intramolecular bromoalkoxylation of certain unsaturated ethers to form cyclic bromomethyl ethers. rsc.orgrsc.orglookchem.com Another approach involves using dibromomethane (B42720) in the presence of a base, although this can sometimes lead to the formation of dithioacetal byproducts when reacting with thiols. nih.govrsc.org

Halomethyl alkyl ethers, such as bromomethyl methyl ether, are also effective bromomethylating agents, particularly for aromatic compounds in the presence of a Lewis acid catalyst like zinc bromide (ZnBr₂) or tin(IV) chloride (SnCl₄). manac-inc.co.jpgoogle.com While convenient, some of these reagents, like their chloromethyl analogs, are identified as potential carcinogens and require handling in a well-ventilated fume hood. manac-inc.co.jp

ReagentSubstrate ExampleReaction Type
N-Bromosuccinimide (NBS)Oligoethylene glycol monomethylallyl ethersIntramolecular bromoalkoxylation. rsc.orgrsc.org
Dibromomethane / BaseThiolsBromomethylation (can have byproducts). nih.govrsc.org
Bromomethyl methyl ether / Lewis AcidAromatic hydrocarbonsAromatic bromomethylation. manac-inc.co.jp
1-Halomethoxy-4-halobutanes / Lewis AcidPolystyrenePolymer halomethylation. google.com

Formation of Bis(bromomethyl) Ether as a Related Species

Bis(bromomethyl) ether (BBME) is a significant compound in the context of bromomethylation. It can be an intended product, an intermediate, or a hazardous byproduct. BBME is often formed during reactions involving formaldehyde and hydrogen bromide. acs.org For instance, in the bromomethylation of aromatic compounds using paraformaldehyde and HBr in acetic acid, low but detectable levels of BBME can be present in the reaction mixture, especially in the early stages. acs.org

The toxicity of BBME is a serious concern. While not as extensively studied as its chloro-analog, bis(chloromethyl)ether (BCME), a known carcinogen, BBME is expected to have similar hazardous properties due to its nature as an effective alkylating agent with significant mutagenic potential. google.comacs.org Prudent laboratory practice dictates that any chemistry involving the potential formation of BBME should be handled with the same stringent safety precautions as those for BCME. acs.org

Synthetic Pathways to Bromo(bromomethoxy)methane

This compound is the chemical name for bis(bromomethyl) ether (BBME). biosynth.comchemicalbook.com Its synthesis is a direct process, typically involving the reaction of formaldehyde (or its polymer, paraformaldehyde) with hydrogen bromide.

A described method involves a two-stage process where BBME is first synthesized and isolated before being used to bromomethylate an aromatic compound. google.comgoogle.com In the first stage, paraformaldehyde is reacted with hydrogen bromide. google.comgoogle.comgoogle.com The HBr can be in gaseous form or an aqueous solution. google.com The reaction is typically carried out at low temperatures, between -3°C and 20°C, with a preferred temperature of around 0°C. google.comgoogle.com The resulting BBME forms a separate organic phase that can be isolated from the aqueous reaction mixture. google.com This isolated BBME can then be used in subsequent reactions. For example, reacting BBME with biphenyl (B1667301) in the presence of zinc bromide yields 4,4'-bis-(bromomethyl)-biphenyl. google.com This two-step procedure, where BBME is first prepared and separated, can lead to higher yields and fewer byproducts in the final bromomethylation step. google.com

Proposed Mechanisms for its Formation as a Byproduct

This compound, also known as bis(bromomethyl) ether, is often formed as a byproduct in reactions involving a formaldehyde source and a bromine-containing acid. rsc.orgrsc.org A key intermediate in its formation is believed to be bromomethanol. rsc.orgrsc.org

In a reaction mixture of paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH), nuclear magnetic resonance (NMR) analyses have identified a species with a proton signal at 5.8 ppm, which is presumed to be bromomethanol. rsc.orgrsc.org This intermediate is highly reactive and evolves into at least two different compounds: bis(bromomethyl) ether and this compound. rsc.orgrsc.org The formation of this compound is indicated by signals at 5.6 ppm and 5.0 ppm in the 1H-NMR spectrum. rsc.orgrsc.org

The proposed mechanism suggests that bromomethanol can react with another molecule of itself or with formaldehyde and HBr to form the ether linkage, ultimately leading to the formation of this compound. This formation as a byproduct can be minimized by controlling the reaction conditions and the sequence of reagent addition. rsc.org For instance, in the bromomethylation of thiols, adding the HBr/AcOH mixture to a pre-mixed solution of the thiol and paraformaldehyde favors the desired product over the formation of this compound. rsc.org

Dedicated Synthetic Routes

While often cited as a byproduct, a specific, high-yield dedicated synthetic route for this compound is not extensively detailed in the reviewed literature. However, the conditions that lead to its formation as a byproduct can be adapted for its synthesis. The reaction of paraformaldehyde with hydrobromic acid in acetic acid is a viable method for its preparation. rsc.orgrsc.org

Another potential route could involve the direct bromination of methyl ether under controlled conditions. smolecule.com However, this method is more commonly associated with the synthesis of bromomethyl methyl ether. smolecule.com The reaction of methane (B114726) with bromine can also produce a mixture of brominated methanes, though this typically requires high temperatures and is not selective for this compound. researchgate.netsci-hub.se

ReactantsReagents/ConditionsProductReference
ParaformaldehydeHBr/AcOHThis compound rsc.org, rsc.org

Derivatization Strategies Utilizing this compound

This compound is a bifunctional electrophile, making it a versatile reagent for various chemical transformations. Its reactivity stems from the two bromomethyl groups, which are susceptible to attack by nucleophiles.

Nucleophilic Substitution Reactions

The presence of two bromine atoms, which are good leaving groups, allows this compound to readily undergo nucleophilic substitution reactions. cymitquimica.comresearchgate.net It can react with a wide range of nucleophiles, including alcohols, amines, and thiols, to form new carbon-heteroatom bonds. smolecule.com

Due to its bifunctional nature, it can be used as a cross-linking agent, reacting with two nucleophilic sites to form a methylene (B1212753) diether linkage. The reactivity of this compound is analogous to that of bromomethyl methyl ether, a known alkylating agent. smolecule.comcymitquimica.com The SN2 mechanism is the likely pathway for these reactions, especially with primary alkyl halides. libretexts.orgmasterorganicchemistry.com

Table of Potential Nucleophilic Substitution Reactions

Nucleophile Product Type
Alcohols (ROH) Dialkoxymethane
Thiols (RSH) Dithioacetal
Amines (RNH2) N,N'-disubstituted aminomethylene
Carboxylates (RCOO-) Acylal

Applications as a Protecting Group for Hydroxyl Functions

The reactivity of this compound suggests its potential application as a protecting group for hydroxyl functions. Similar to how bromomethyl methyl ether is used to introduce the methoxymethyl (MOM) protecting group for alcohols, this compound could be used to introduce a (bromomethoxy)methyl group. smolecule.com

More significantly, its bifunctional nature makes it a candidate for the protection of diols, forming a cyclic acetal (B89532). This strategy is valuable in the synthesis of complex molecules where selective protection and deprotection of hydroxyl groups are necessary. harvard.edu The introduction of such a protecting group would likely proceed via a nucleophilic substitution reaction with the hydroxyl groups of the diol. The stability of the resulting acetal would be a key consideration for its utility as a protecting group. harvard.edu While not explicitly documented for this compound, the use of benzyl (B1604629) ethers and other related structures for hydroxyl protection is a common strategy in organic synthesis. acs.org

Role in the Synthesis of Complex Organic Molecules

As a bifunctional electrophile, this compound can serve as a valuable building block in the synthesis of more complex organic molecules. researchgate.netresearchgate.net Its ability to act as a one-carbon linker between two nucleophilic moieties makes it suitable for the construction of macrocycles and other complex architectures. sioc-journal.cn

For example, related diphenylmethane (B89790) structures are synthesized using brominated precursors. sioc-journal.cn The reactivity of this compound allows for the introduction of a flexible CH2-O-CH2 unit, which can be a key structural motif in various target molecules. Brominated heterocycles and other bromo-organic compounds are widely used as intermediates in cross-coupling and substitution reactions to build molecular complexity. researchgate.net The use of such versatile precursors is fundamental in medicinal chemistry and materials science for the rapid exploration of chemical space. researchgate.net

Reaction Mechanisms and Pathways Involving Bromo Bromomethoxy Methane

Free Radical Mechanisms in Halogenation

Chain Initiation Processes

The initial step in a free-radical chain reaction is chain initiation, where a non-radical species generates reactive radical intermediates. masterorganicchemistry.comucla.edu In the context of bromination, this involves the homolytic cleavage of the bromine molecule (Br₂). The Br-Br bond is relatively weak and can be broken by absorbing energy from UV light or heat, resulting in the formation of two bromine free radicals (Br•). libretexts.orglumenlearning.combyjus.com This step is responsible for starting the entire chain process. ucalgary.ca

Reaction: Br₂ + energy (UV light/heat) → 2 Br•

This initiation step is characterized by an increase in the number of free radicals; in this case, zero radical reactants produce two radical products. ucla.educhemistrysteps.com

Propagation Steps and Radical Intermediates

Once bromine radicals are formed, they enter the propagation phase, which constitutes the 'chain' part of the chain reaction. masterorganicchemistry.comlumenlearning.com These steps involve a radical reacting with a stable molecule to form a new stable molecule and another radical, which continues the chain. chemistryguru.com.sg In the bromination of methane (B114726), this phase consists of two key steps:

A highly reactive bromine radical abstracts a hydrogen atom from a methane molecule. This results in the formation of hydrogen bromide (HBr) and a methyl radical (•CH₃). youtube.comchemguide.co.uk

The newly formed methyl radical then reacts with a stable bromine molecule (Br₂). This collision forms the desired product, bromomethane (B36050) (CH₃Br), and regenerates a bromine radical (Br•). libretexts.orgucalgary.ca

Reaction 1: CH₄ + Br• → •CH₃ + HBr

Reaction 2: •CH₃ + Br₂ → CH₃Br + Br•

The regenerated bromine radical can then participate in another cycle of the first propagation step, creating a self-sustaining reaction that can repeat thousands of times. youtube.comchemguide.co.uk The first propagation step is typically the rate-determining step and is endothermic for bromination, which contributes to the high selectivity of this reaction compared to chlorination. youtube.comlibretexts.org

Termination Reactions

The chain reaction does not continue indefinitely. It is eventually halted by termination reactions, which involve the combination of two free radicals to form a stable, non-radical molecule. onlineorganicchemistrytutor.comlibretexts.org These events are relatively rare due to the low concentration of radical species. lumenlearning.comlibretexts.org Termination removes free radicals from the system without generating new ones, thus breaking the chain. onlineorganicchemistrytutor.comonlineorganicchemistrytutor.comlibretexts.org Possible termination steps in the bromination of methane include:

The combination of two bromine radicals to reform a bromine molecule. libretexts.orgucalgary.ca

The reaction of a methyl radical with a bromine radical to form the product, bromomethane. libretexts.orgucalgary.ca

The combination of two methyl radicals to form ethane, which is considered an impurity in this context. ucalgary.casavemyexams.com

Termination ReactionProducts
Br• + Br•Br₂
•CH₃ + Br•CH₃Br
•CH₃ + •CH₃CH₃CH₃

Application to Brominated Methanes

The free radical mechanism is central to the industrial synthesis of various halogenated methanes. wikipedia.org In the case of bromination, the reaction between methane and bromine in the presence of UV light yields bromomethane and hydrogen bromide. libretexts.org However, the reaction does not necessarily stop at monosubstitution. wikipedia.orglibretexts.org If the concentration of bromine is sufficient, the bromomethane product can undergo further free-radical substitution. savemyexams.com

A bromine radical can abstract a hydrogen atom from bromomethane, leading to the formation of a bromomethyl radical (•CH₂Br). This radical can then react with a Br₂ molecule to form dibromomethane (B42720) (CH₂Br₂) and a new bromine radical, continuing the chain. This process can be repeated to produce tribromomethane (bromoform, CHBr₃) and ultimately tetrabromomethane (carbon tetrabromide, CBr₄). energy.gov To favor the production of monosubstituted bromomethane, a high concentration of methane relative to bromine is typically used. vedantu.com

Electrophilic Aromatic Bromomethylation

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. researchgate.net Bromomethylation is a specific variant of this reaction that introduces a bromomethyl group (-CH₂Br) onto an aromatic ring.

Mechanistic Considerations of Aromatic Ring Bromomethylation

The bromomethylation of aromatic rings is analogous to the better-known Blanc-Quelet chloromethylation. manac-inc.co.jpwikipedia.org The reaction typically involves treating an aromatic hydrocarbon with formaldehyde (B43269) (or a source like paraformaldehyde) and hydrogen bromide. manac-inc.co.jp

The mechanism proceeds under acidic conditions. The key steps are:

Formation of the Electrophile : The formaldehyde carbonyl group is protonated by the acid, which greatly increases the electrophilicity of the carbonyl carbon.

Electrophilic Attack : The π-electrons of the aromatic ring attack the activated formaldehyde. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. libretexts.orglibretexts.org

Rearomatization : A base (such as Br⁻) removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromatic system.

Conversion to Bromide : The resulting benzyl (B1604629) alcohol is then quickly converted to the final benzyl bromide product under the acidic reaction conditions. manac-inc.co.jpwikipedia.org

Influence of Lewis Acid Catalysts

Lewis acid catalysts play a significant role in activating α-haloethers, such as bromo(bromomethoxy)methane, enhancing their electrophilicity for various transformations. While specific studies detailing the use of Lewis acids with this compound are not prevalent, the behavior of analogous compounds provides insight into the expected mechanistic influence.

Lewis acids, such as zinc bromide (ZnBr₂), tin(IV) chloride (SnCl₄), and titanium(IV) tetrachloride (TiCl₄), are known to coordinate with the oxygen atom of the ether linkage. manac-inc.co.jp This coordination withdraws electron density from the oxygen, making the C-Br bonds more polarized and susceptible to cleavage. In reactions like Friedel-Crafts alkylation, this activation is crucial. For instance, in the bromomethylation of aromatic hydrocarbons using related bromomethyl ethers, a Lewis acid catalyst facilitates the generation of a highly electrophilic oxocarbenium ion intermediate. manac-inc.co.jp This intermediate then undergoes electrophilic aromatic substitution with the aromatic substrate.

A proposed mechanism for the Lewis acid-catalyzed reaction of an aromatic compound with a reagent like this compound would involve the following steps:

Activation: The Lewis acid (LA) coordinates to the ether oxygen of this compound.

Ionization: This coordination facilitates the departure of a bromide ion (Br⁻), forming a resonance-stabilized oxocarbenium ion. This step is often the rate-determining step.

Electrophilic Attack: The highly reactive oxocarbenium ion is attacked by the nucleophilic aromatic ring.

Rearomatization: A proton is lost from the resulting arenium ion intermediate, restoring the aromaticity of the ring and yielding the bromomethylated product.

Similarly, hyper-cross-linked polyaromatic spheres decorated with bromomethyl groups, which can be synthesized using zinc bromide as a catalyst in Friedel-Crafts bromomethylation, act as effective catalysts themselves for electrophilic substitutions. researchgate.net This suggests that the bromomethyl group, activated by a Lewis acid, is a potent electrophile.

Mechanistic Studies of Reactions Where this compound is an Intermediate or Reactant

The high reactivity of this compound makes it a key participant, either as a starting material or a transient intermediate, in the synthesis of complex molecules.

Aminocyclitols are crucial components of many biologically active natural products, including aminoglycoside antibiotics, and are known inhibitors of glycosidases. researchgate.netresearchgate.net The synthesis of these compounds often involves the strategic introduction of amino and hydroxyl groups onto a cyclohexane (B81311) core.

Brominated compounds serve as key precursors in many synthetic routes to aminocyclitols. researchgate.netoup.com For example, bromomethyl methyl ether, a compound structurally similar to this compound, is explicitly used as a reagent in the synthesis and evaluation of hydroxymethyl-aminocyclitols as glycosidase inhibitors. The synthesis of C₇N aminocyclitol analogues of glucose has been achieved through the stereocontrolled opening of cyclohexane epoxides, leading to hydroxymethyl-substituted aminocyclitols that show potent inhibitory activity against α-glucosidase. acs.org

The likely role of a reagent like this compound in such syntheses is to act as an electrophile. The reaction mechanism would typically involve the nucleophilic attack by an amine or a protected amine on one of the electrophilic bromomethyl carbons of the this compound molecule. This substitution reaction would form a new carbon-nitrogen bond, incorporating the methoxymethyl or bromomethoxy-methyl moiety into the cyclitol precursor. Subsequent transformations, such as reduction of the remaining bromide and cleavage of the ether, would yield the final hydroxymethyl-aminocyclitol. The stereochemistry of the final product is often controlled by the stereochemistry of the starting cyclitol and the reaction conditions.

The synthesis of substituted pyridines is of great interest in medicinal and materials chemistry. While direct studies employing this compound for pyridine (B92270) synthesis are scarce, the reactivity of analogous bromomethyl compounds provides mechanistic insights. For example, 2-picolyllithium is known to react with chloromethyl methyl ether to form ether derivatives. e-bookshelf.de

A plausible synthetic route to pyridine derivatives could involve the reaction of a pyridine-based nucleophile with this compound. For example, the deprotonation of 2-acetylpyridine (B122185) with a base like sodium hydride generates a nucleophilic enolate, which can then be alkylated with alkyl halides. scielo.br Using this compound as the alkylating agent would lead to the introduction of a bromomethoxy-ethyl group onto the pyridine ring.

Alternatively, the reaction of pyridine itself with this compound could lead to the formation of a pyridinium (B92312) salt. The resulting N-(bromomethoxy)methylpyridinium bromide would be highly reactive. Such pyridinium salts derived from the reaction of pyridine with bromomethyl ketones are known to have an acidic methylene (B1212753) group, which can participate in Michael-like additions to form more complex substituted pyridines. wikipedia.org

Stereoselective reactions involving α-bromo ethers are valuable for the synthesis of complex chiral molecules. The mechanism often involves the formation of an intermediate oxocarbenium ion, whose facial selectivity upon attack by a nucleophile is influenced by steric and electronic factors.

A key example is the axial-selective Prins cyclization, which can be achieved through the solvolysis of intermediate α-bromo ethers. nih.gov In these reactions, an α-acetoxy ether is treated with a bromine source like TMSBr, forming an α-bromo ether in situ. This intermediate then undergoes solvolysis to form an oxocarbenium ion. The subsequent intramolecular cyclization onto an alkene proceeds with high selectivity to form a tetrahydropyran (B127337) with an axial substituent at the 4-position. This stereochemical outcome is contrary to typical Prins cyclizations and is attributed to the specific reaction pathway involving the bromo ether intermediate rather than direct Lewis acid catalysis. nih.gov

Furthermore, α-halo vinyl ethers, which can be synthesized with high regio- and stereoselectivity, undergo a variety of stereospecific transformations catalyzed by transition metals. acs.org For instance, Stille coupling of an α-bromo vinyl ether with tributylvinyltin using a palladium catalyst results in a clean inversion of the double bond geometry. In contrast, coupling with Grignard reagents catalyzed by nickel complexes can proceed with retention of configuration. acs.org These studies underscore the potential for high stereochemical control in reactions of compounds like this compound, where the formation of vinyl ether intermediates or direct substitution reactions can be directed to yield specific stereoisomers.

Radical cascade reactions provide an efficient method for constructing complex cyclic and bicyclic systems from acyclic precursors. Bromoacetals and related compounds are excellent precursors for initiating such cascades. The reaction of paraformaldehyde with HBr is known to produce a mixture of species including bis(bromomethoxy)methane. nih.gov

The general mechanism for the radical cyclization of a bromoacetal involves the following key steps:

Radical Generation: A radical initiator, typically tributyltin hydride (Bu₃SnH) with AIBN, generates a tributyltin radical (Bu₃Sn•). This radical abstracts a bromine atom from the bromoacetal to form an acetal (B89532) radical.

Cyclization: The generated radical undergoes an intramolecular addition to a suitably positioned double or triple bond. This cyclization is typically a 5-exo or 6-exo process, with the regioselectivity being highly predictable.

Tandem Cyclization/Quenching: The newly formed cyclic radical can either undergo a second cyclization if another unsaturated moiety is available (a tandem or cascade reaction) or be quenched by abstracting a hydrogen atom from Bu₃SnH to give the final product and regenerate the Bu₃Sn• radical to continue the chain reaction. rsc.org

Studies on the radical cyclization of bromoacetals derived from 3-hydroxyhexa-1,5-dienes have shown that the substitution pattern on the acetal precursor can significantly influence the reaction pathway, leading to either monocyclic or bicyclic products. rsc.orgrsc.org

EntryProduct Ratio (Monocyclic:Bicyclic)Overall Yield (%)
1HH100 : 060
2MeH100 : 065
3HMe20 : 8060
4MeMe0 : 10070
Data adapted from a study on the radical cyclization of substituted bromoacetals, demonstrating the influence of substituents on the reaction outcome. rsc.org

This demonstrates that this compound, as a bromoacetal derivative, is a prime candidate for participating in radical cascade strategies to build complex molecular architectures.

Metal-catalyzed reactions offer powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and gem-dihalo compounds are versatile precursors in these transformations. nih.govnih.gov While specific mechanistic studies on this compound are limited, the chemistry of related gem-dihaloalkanes provides a clear picture of the likely reaction pathways.

One important class of reactions involves the formation of metal-carbene intermediates. For example, iron-catalyzed B–H and Si–H insertion reactions of gem-dichloroalkanes are proposed to proceed through a radical pathway involving an iron carbene. rsc.org The mechanism involves the reduction of the iron catalyst, oxidative addition of the gem-dihaloalkane to the metal center, and subsequent formation of the carbene, which then undergoes insertion.

Another key area is cross-coupling reactions. Gem-bromofluoroolefins, for instance, participate in Pd(0)/Cu(I) bimetallic-catalyzed C-H α-fluoroalkenylation reactions. rsc.org Similarly, copper-catalyzed reactions are effective for the synthesis of hindered ethers from α-bromo carbonyl compounds and alcohols. acs.org

For a gem-dihalo ether like this compound, a plausible metal-catalyzed process, such as a reductive coupling, would likely follow one of these mechanistic routes:

Oxidative Addition: A low-valent metal catalyst (e.g., Ni(0), Pd(0), Co(I)) undergoes oxidative addition into one of the C-Br bonds to form a metal-alkyl intermediate.

Carbene Formation: The resulting α-bromo-metal species could then undergo α-halide elimination to form a metal-carbene (M=CH(OMe)Br).

Further Reaction: This carbene could then participate in cyclopropanations, C-H insertions, or other carbene transfer reactions. Alternatively, the initial metal-alkyl intermediate could undergo reductive cross-coupling with a suitable partner.

Electrochemical methods can also be employed. The indirect electrochemical radical cyclization of bromo acetals can be achieved using a catalytic amount of a cobalt complex, such as chloro(pyridine)cobaloxime(III), in an undivided cell with a sacrificial zinc anode. oup.com This highlights the potential for metal-catalyzed radical processes under electrochemical conditions.

Computational Chemistry and Theoretical Studies

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations represent a cornerstone of computational chemistry, providing a method to solve the Schrödinger equation for a given molecule without empirical parameters. montana.edu These calculations are crucial for determining the fundamental properties of molecules from first principles. uwosh.edu

Ab initio molecular orbital calculations have been systematically employed to determine the equilibrium geometries of the entire series of bromomethanes (CH₄₋ₙBrₙ) and their corresponding bromomethyl radicals (CH₃₋ₘBrₘ). researchgate.net Initial calculations are often performed at the Hartree-Fock (HF) level with a 6-31G* basis set, which provides a reasonable starting point for geometric predictions. researchgate.net To achieve higher accuracy, these geometries are typically refined using Møller-Plesset perturbation theory at the second order (MP2) with the same 6-31G* basis set. researchgate.net This level of theory incorporates electron correlation effects, which are essential for accurately describing the geometric parameters of molecules containing heavy atoms like bromine. researchgate.net These theoretical studies establish a self-consistent set of structural information for these compounds. researchgate.netresearcher.life

A detailed look at the calculated equilibrium geometries reveals the influence of bromine substitution on the molecular structure. As the number of bromine atoms increases, changes in bond lengths and angles are observed, reflecting the steric and electronic effects of the halogen.

Table 1: Calculated Equilibrium Geometries of Bromomethanes

Molecule Bond Calculated Bond Length (Å) at MP2/6-31G*
CH₃Br C-H 1.089
C-Br 1.961
CH₂Br₂ C-H 1.085
C-Br 1.940
CHBr₃ C-H 1.081
C-Br 1.930

This table is based on data from ab initio studies of bromomethanes and showcases the trend in bond lengths with increasing bromination.

The vibrational frequencies for bromomethanes and their radicals are determined at the HF/6-31G* level of theory. researchgate.net These calculated frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. nist.gov Infrared spectroscopy, in particular, probes the vibrational modes of a molecule that are associated with a change in the molecular dipole moment. wikipedia.org The calculated vibrational frequencies generally show good agreement with experimental data obtained from infrared measurements and matrix isolation studies. researchgate.net This correlation between theoretical and experimental data allows for the confident assignment of spectral bands to specific molecular vibrations. tanta.edu.eg

The vibrational spectrum of a molecule like bromomethane (B36050) (CH₃Br) exhibits characteristic peaks corresponding to C-H stretching, C-H bending, and C-Br stretching modes. wikipedia.orgresearchgate.net The position of these absorption bands can be predicted with reasonable accuracy by ab initio calculations. davuniversity.org

Table 2: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Bromomethane

Vibrational Mode Calculated Frequency (HF/6-31G*) Experimental Frequency
C-H symmetric stretch 3050 2972
C-H asymmetric stretch 3150 3056
CH₃ symmetric bend 1350 1305
CH₃ asymmetric bend 1480 1443
C-Br stretch 650 611

This table highlights the correlation between theoretically calculated and experimentally observed vibrational frequencies, demonstrating the predictive power of ab initio methods.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for studying the electronic structure and reactivity of chemical systems. rsc.org It offers a balance between accuracy and computational cost, making it suitable for investigating complex reaction mechanisms.

DFT calculations are instrumental in elucidating the intricate details of reaction mechanisms, including the identification of stable intermediates and transition states. acs.orgnih.gov For bromination reactions, DFT studies can map out the potential energy surface, revealing the step-by-step pathway from reactants to products. rsc.org For instance, in the electrophilic bromination of aromatic compounds, DFT calculations have been used to construct reaction profiles for different possible pathways, such as direct substitution versus addition-elimination mechanisms. rsc.org These studies have shown that the reaction can proceed through a series of transition states and intermediates. rsc.orgresearchgate.net

Computational modeling using DFT can predict the structures of these transient species, providing insights that are often difficult to obtain experimentally. The elucidation of these mechanisms is critical for understanding and controlling chemical reactions.

A key application of DFT is the calculation of activation energy barriers for chemical reactions. oup.com These energy barriers determine the kinetics of a reaction, indicating how fast a reaction will proceed under given conditions. rsc.org In the context of bromination, DFT has been used to calculate the energy barriers for various steps in the reaction pathway. oup.com For example, DFT calculations have been employed to determine the activation free energies for the bromination of various substrates. researchgate.net These calculations can help in understanding the factors that influence the rate of bromination, such as the nature of the substrate and the reaction conditions. researchgate.net

For example, a study on the bromination of p-cresol-grafted fluorinated poly(aryl ether oxadiazole) using DFT calculations indicated that the energy barrier for the bromination reaction at the benzyl (B1604629) α-H site was 80.6 kcal mol⁻¹, while the value for the allyl α-H site was 88.4 kcal mol⁻¹. oup.com This suggests that the benzyl site is more susceptible to bromination. oup.com

Table 3: Calculated Activation Energies for Bromination Reactions

Reaction Substrate Calculated Activation Energy (kcal/mol) Method
H-abstraction γ-(C–H) bond in an amide 6.1 DFT
H-abstraction α-(C–H) bond in an amide 13.6 DFT
H-abstraction β-(C–H) bond in an amide 11.5 DFT
H-abstraction δ-(C–H) bond in an amide 16.3 DFT

This table, based on a DFT study of C-H bond bromination, illustrates how computational methods can predict reaction selectivity by comparing activation barriers for different reaction sites. acs.org

Conformational Analysis and Isomerism

In related systems, such as 1-bromo-1-bromomethyl cyclohexane (B81311), the conformational preferences have been explored using a combination of NMR spectroscopy, X-ray crystallography, and molecular mechanics (MM3) calculations. researchgate.net These studies have shown that the axial 1-bromomethyl group predominantly exists in rotamers where the bromine atom is synclinal to the vicinal bromine. researchgate.net While specific conformational studies on bromo(bromomethoxy)methane are not extensively documented in the provided search results, the principles from analogous systems suggest that the relative orientation of the two bromine atoms and the methoxy (B1213986) group would be governed by a balance of steric and electronic interactions. The existence of different rotational isomers (rotamers) can lead to conformational diastereomers or enantiomers, depending on the symmetry of the molecule.

Applications in Advanced Synthetic Methodologies

Bromo(bromomethoxy)methane as a Building Block in Organic Synthesis

As a fundamental building block, this compound (CAS 4497-29-4) provides a valuable platform for various synthetic transformations. lookchem.comsigmaaldrich.com It is primarily employed as a chemical intermediate in the production of a range of organic compounds, including specialty chemicals. lookchem.com Its bifunctional nature, possessing two reactive bromomethyl units, allows it to act as a linker or precursor in the construction of diverse molecular frameworks. rsc.orgresearchgate.net

The principal application of this compound is as a bromomethylating agent. manac-inc.co.jpmanac-inc.co.jp A common and efficient method involves the reaction of paraformaldehyde with hydrogen bromide (HBr), often in acetic acid (AcOH), which generates a reactive mixture containing species like bromomethanol and bis(bromomethyl) ether. rsc.orgrsc.org This mixture is a potent electrophile capable of transferring a bromomethyl (-CH₂Br) group to various nucleophiles.

This reactivity is particularly well-demonstrated in the O-bromomethylation of alcohols to furnish bromomethyl ethers (ROCH₂Br) and the S-bromomethylation of thiols to yield bromomethyl sulfides (RSCH₂Br). rsc.orgmanac-inc.co.jp While the term "methoxymethyl" is associated with related reagents, the primary moiety introduced by this compound and its precursors is the bromomethyl group.

A significant application of the paraformaldehyde-HBr reagent system, which generates this compound in situ, is the efficient synthesis of α-bromomethyl sulfides from a wide array of thiols. rsc.orgrsc.org This method is advantageous as it often minimizes the formation of toxic byproducts and proceeds with high efficiency for various aliphatic and aromatic thiols. rsc.org The resulting α-bromomethyl sulfides are valuable synthetic intermediates, offering superior electrophilicity compared to their chloromethyl counterparts. rsc.org Their enhanced reactivity makes them useful for subsequent transformations, including nucleophilic substitutions and the generation of organometallics. rsc.orgrsc.org

Research has demonstrated the synthesis of numerous structurally diverse α-bromomethyl sulfides using this methodology. The chemo-tolerant nature of the reaction allows for the presence of various functional groups, highlighting its broad applicability. rsc.org

EntryThiol SubstrateProduct (α-Bromomethyl Sulfide)Yield (%)
1Benzyl (B1604629) mercaptanBenzyl(bromomethyl)sulfane96
2Cyclohexanethiol(Bromomethyl)(cyclohexyl)sulfane95
31-Dodecanethiol(Bromomethyl)(dodecyl)sulfane96
44-Fluorothiophenol1-(Bromomethylthio)-4-fluorobenzene87
5tert-Butylthioltert-Butyl(bromomethyl)sulfane76
6Thiophenol(Bromomethyl)(phenyl)sulfane89
74-Methoxythiophenol1-(Bromomethylthio)-4-methoxybenzene75
8Methyl 2-mercaptobenzoateMethyl 2-((bromomethyl)thio)benzoate85

Table 1: Examples of α-Bromomethyl Sulfides synthesized using the paraformaldehyde/HBr-AcOH system. Data sourced from Silva-Cuevas et al. (2018). rsc.org

Role in Carbon-Carbon Bond Formation

While not a direct participant in most C-C coupling reactions, this compound plays a crucial indirect role by providing the precursors for such transformations. The α-bromomethyl sulfides synthesized using this reagent can be converted into potent nucleophiles for C-C bond formation. rsc.org

Specifically, these sulfides can undergo a bromo-lithium exchange to generate sulfanylmethyllithium organometallics. These intermediates readily react with electrophiles, such as aldehydes, to form new carbon-carbon bonds, yielding products like β-hydroxysulfides. rsc.org Additionally, the α-thiomethyl free radicals generated from these bromomethyl sulfides can participate in addition reactions with activated alkenes like acrylonitrile, further demonstrating their utility in C-C bond construction. rsc.orgrsc.org

Contributions to Heterocycle Synthesis

This compound and its structural analogues are valuable reagents in the synthesis and functionalization of heterocyclic compounds. A patented process describes the use of bis-bromomethyl ether (BBME) to bromomethylate aromatic compounds, including heterocycles like thiophene, in the presence of a Lewis acid catalyst. google.com This demonstrates its direct application in modifying existing heterocyclic systems.

Furthermore, the bifunctional nature of this compound makes it a potential building block for constructing macrocyclic heterocycles, such as crown ethers. cymitquimica.comfluorochem.co.uk Structurally related compounds, like 1,2-bis(bromomethyl)benzene (B41939) and 2,6-bis(bromomethyl)anisole, are widely used in Williamson ether syntheses with diols to create complex macrocyclic and cage-like structures. rsc.orgresearchgate.netnih.gov By analogy, this compound can serve as a flexible diether linkage in the formation of novel macrocyclic hosts.

Utility in Pharmaceutical and Agrochemical Synthesis

This compound is utilized as a key chemical intermediate in the synthesis of various compounds for the pharmaceutical and agrochemical industries. lookchem.com Its utility lies in its function as a building block for creating more complex, biologically active molecules. The introduction of the bromomethyl group is a critical step in the synthesis of certain active pharmaceutical ingredients and pesticides. lookchem.comgoogleapis.com The compound is available as a high-quality reference standard for use in pharmaceutical testing and research development. sigmaaldrich.combiosynth.com Its role as a precursor is highlighted in patents for processes that yield intermediates for agrochemicals and pharmaceuticals. googleapis.comjustia.com

Applications in Polymer Modification

The reactivity of this compound makes it a useful agent for the modification of polymers. The process of bromomethylation can be applied to aromatic polymers, such as polystyrenes and poly(methylphenylsilane), to introduce reactive bromomethyl side chains. google.com These functionalized polymers can then undergo further transformations, such as quaternization or other nucleophilic substitutions, to tailor the material's properties for specific applications. google.com For instance, benzyl bromides, which can be produced via bromomethylation reactions, are used to photochemically functionalize and dye inert polymer fibers like Kevlar. manac-inc.co.jp This highlights the importance of bromomethylating agents in advanced materials science.

Broader Implications and Future Research Directions

Development of More Efficient and Selective Synthetic Routes

While bromo(bromomethoxy)methane can be synthesized, future research will likely focus on developing more efficient, selective, and scalable methods. Current understanding indicates its formation from precursors like formaldehyde (B43269) and bis(bromomethyl) ether lookchem.com or its in-situ generation in a mixture of paraformaldehyde and HBr/AcOH. rsc.org

Future research could explore:

Optimization of In-Situ Generation : Fine-tuning the conditions for the in-situ formation of this compound to maximize yield and minimize the formation of byproducts like bis(bromomethyl) ether. rsc.org

Phase-Transfer Catalysis (PTC) : Investigating PTC methods, which have proven effective for the synthesis of related oxetanes in aqueous media, could offer an environmentally friendly and cost-effective route suitable for large-scale production.

Electrosynthesis : The application of electroanalytical and electrosynthetic techniques could provide a green alternative to traditional chemical methods, allowing for precise control over the reaction through applied potential or current. acs.org This approach may enhance selectivity and reduce the need for harsh chemical reagents.

Exploration of Novel Reactivity and Catalytic Applications

The presence of two reactive bromomethyl groups makes this compound a versatile building block. Its potential as a synthetic intermediate is recognized, but its full reactivity profile remains largely unexplored. lookchem.comrsc.org

Future directions include:

Precursor for Heterocyclic Synthesis : Brominated heterocycles are pivotal in medicinal chemistry. mdpi.comresearchgate.net this compound could serve as a key precursor for novel oxygen-containing heterocyclic frameworks.

Catalysis : The bromomethyl group is an effective functionality in catalysis. For instance, hyper-cross-linked polymers decorated with bromomethyl groups act as efficient and recyclable catalysts for synthesizing biologically active compounds like bis(indolyl)methanes. nih.govacs.orgresearchgate.net Future work could explore the use of this compound to create novel catalysts or functional materials.

Umpolung Strategies : The electrophilic nature of the bromomethyl groups can be reversed through bromo-lithium exchange, transforming them into nucleophilic synthons and expanding their synthetic utility for creating complex thioacetals and other valuable molecules. rsc.org

Advanced Spectroscopic Characterization for Mechanistic Insights

A deep understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and application. While standard techniques like NMR have been used to identify it as a transient species in reaction mixtures rsc.org, advanced methods can provide more profound insights.

Future research should employ:

Combined Spectroscopic and Theoretical Methods : An integrated approach using techniques like X-ray Absorption Spectroscopy (XAS) alongside UV-Vis spectroscopy can monitor the evolution of brominated species in real-time. acs.org Coupling this experimental data with theoretical simulations, such as Density Functional Theory (DFT), can elucidate reaction intermediates and transition states. acs.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) : HRMS is essential for the precise identification of reaction products and intermediates, as demonstrated in the characterization of other complex brominated molecules. mdpi.com

X-ray Crystallography : For unambiguous structural determination of solid derivatives of this compound, single-crystal X-ray diffraction is the definitive method. mdpi.com

Sustainable and Environmentally Benign Synthetic Approaches

Modern chemical synthesis prioritizes green and sustainable methods. Future development of synthetic routes involving this compound should align with these principles to minimize environmental impact. acs.org

Key areas of focus include:

Solvent-Free Reactions : Mechanical milling (mechanochemistry) has been used for solvent-free brominations with reagents like sodium bromide and oxone. researchgate.net Exploring such solvent-free conditions for reactions involving this compound could significantly reduce waste.

Use of Benign Reagents : Research should aim to replace hazardous reagents like molecular bromine with safer alternatives. researchgate.netsci-hub.se

Recyclable Catalysts : Developing syntheses that utilize recyclable catalysts, similar to the hyper-cross-linked polymers used for other bromomethylation reactions, would improve the atom economy and sustainability of the processes. nih.govacs.org

Potential in Materials Science

The bifunctional nature of this compound suggests its potential as a valuable component in materials science, an area that is currently underexplored.

Future research could investigate its use as:

A Monomer or Cross-linker : Its two reactive sites could be used to synthesize or cross-link polymers. Given that bromo-organic compounds are used as flame retardants lookchem.com, polymers incorporating this compound may exhibit enhanced fire resistance.

Functional Material Precursor : The bromomethyl groups can be used to anchor the molecule onto surfaces or into larger structures, creating functional materials with tailored properties, such as the catalytic microspheres developed from other bromomethylated compounds. nih.govacs.org

Component in Dyes or Colorants : A predicted functional use for this compound is as a colorant, an application that warrants further experimental validation. epa.gov

Interdisciplinary Research with Biological Systems

Perhaps one of the most compelling future directions is the exploration of this compound's biological activity. Naturally occurring organobromine compounds are widespread, and many possess significant bioactivity. researchgate.netresearchgate.net

Promising research avenues include:

Pharmaceutical Applications : One source identifies this compound with the synonym "bromobemidone" and reports its use in treating cancer and bowel disease, acting as an adenosine (B11128) receptor antagonist to induce apoptosis in tumor cells. biosynth.com This claim requires rigorous independent verification but highlights a significant potential for interdisciplinary research with pharmacology and medicine.

Antimicrobial Activity : Structure-activity relationship models predict that this compound may have antimicrobial properties. epa.gov This should be investigated through in-vitro studies against various bacterial and fungal strains.

Agrochemicals : Brominated compounds are integral to the agrochemical industry. sci-hub.se The reactivity of this compound could be harnessed to synthesize novel pesticides or herbicides.

Synthesis of Bioactive Molecules : The compound can serve as an intermediate in the synthesis of other biologically active molecules, such as the bis(indolyl)methane derivatives which exhibit a wide range of pharmacological properties, including anticancer and antioxidant effects. nih.gov

Interactive Data Table: Future Research Directions

Research Area Specific Focus Key Techniques/Approaches Potential Impact
6.1. Synthesis Efficient and selective routesPhase-Transfer Catalysis, ElectrosynthesisGreener, scalable, and more cost-effective production
6.2. Reactivity Novel catalytic applicationsHeterocycle synthesis, UmpolungCreation of new catalysts and valuable synthetic building blocks
6.3. Mechanistic Insight Advanced spectroscopic analysisXAS, DFT simulations, HRMSFundamental understanding of reaction pathways for process optimization
6.4. Sustainability Environmentally benign methodsSolvent-free reactions, Recyclable catalystsReduction of chemical waste and environmental footprint
6.5. Materials Science Monomer for functional polymersPolymerization, Cross-linkingDevelopment of new materials with properties like flame retardancy
6.6. Biological Systems Pharmacological and antimicrobial activityIn-vitro assays, Medicinal chemistry synthesisDiscovery of new therapeutic agents and agrochemicals

Q & A

Q. What are the established synthetic routes for bromo(bromomethoxy)methane, and what experimental conditions are critical for optimizing yield?

this compound (CAS 4497-29-4) can be synthesized via bromination of methoxymethane derivatives. A common approach involves reacting methoxymethane with brominating agents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} under UV light or radical initiators. Key parameters include temperature control (0–25°C to prevent side reactions) and stoichiometric ratios to avoid over-bromination. Purification typically employs fractional distillation or column chromatography. Analytical validation via 1H NMR^1\text{H NMR} (e.g., characteristic peaks for -OCH2_2Br groups) and GC-FID (retention time comparison with standards) is essential .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR are critical for structural confirmation. For example, the methoxy group (-OCH3_3) resonates at ~3.3 ppm, while bromomethylene (-CH2_2Br) appears downfield (~4.5 ppm).
  • GC-MS/FID : Gas chromatography coupled with mass spectrometry or flame ionization detection (FID) is used for purity assessment. A method analogous to bromoethane analysis (GC/FID with 2-propanol desorption) can be adapted, with a detection limit of ~0.02 mg/m3^3 .
  • IR Spectroscopy : Peaks at 600–700 cm1^{-1} confirm C-Br stretching vibrations .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound under varying experimental conditions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model bond dissociation energies (BDEs) to predict thermal stability. For instance, the C-Br bond energy (~200 kJ/mol) suggests susceptibility to homolytic cleavage under heat or light. Molecular electrostatic potential (MESP) maps help identify electrophilic sites for reaction design. WebMO or Gaussian software is recommended for optimizing structures and simulating reaction pathways .

Q. What experimental strategies resolve contradictions in reported physicochemical properties (e.g., dielectric constant, boiling point)?

Discrepancies in dielectric constants (e.g., ~3.5–4.4 for brominated alkanes) may arise from solvent polarity or temperature effects. Researchers should replicate measurements using standardized protocols (e.g., dielectric constant at 20°C via capacitance bridge). For boiling points, differential scanning calorimetry (DSC) under inert atmospheres reduces decomposition artifacts. Cross-validation with computational predictions (e.g., COSMO-RS solvation models) is advised .

Q. What are the environmental degradation pathways of this compound, and how can its persistence in aquatic systems be monitored?

Hydrolysis and photolysis are primary degradation routes. Hydrolysis kinetics (pH-dependent) can be studied via GC headspace analysis, while photolysis rates are quantified using UV-Vis spectroscopy with pseudo-first-order kinetics modeling. For environmental monitoring, Solid Phase Microextraction (SPME) paired with GC-ECD detects trace levels (detection limit ~0.2 µg/L) in water, as demonstrated for structurally similar brominated methanes .

Q. How do steric and electronic effects influence the regioselectivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing methoxy group (-OCH3_3) adjacent to the brominated carbon enhances electrophilicity, favoring SN_N2 mechanisms. Steric hindrance from the methoxy group can be quantified using Tolman’s cone angle calculations. Kinetic studies (e.g., competition experiments with iodide ions) and 1H NMR^1\text{H NMR} monitoring of intermediate transition states clarify mechanistic details .

Methodological Notes

  • Data Validation : Always cross-reference experimental spectral data (NMR, IR) with computational simulations (DFT) to resolve ambiguities .
  • Environmental Sampling : Use activated charcoal adsorption followed by GC-ECD for air matrix analysis, adapting methods from bromoethane detection .
  • Synthetic Optimization : Employ Design of Experiments (DoE) to systematically vary bromination parameters (e.g., initiator concentration, reaction time) and maximize yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.